molecular formula C13H11N B1211384 3-Methyl-9H-carbazole CAS No. 4630-20-0

3-Methyl-9H-carbazole

Cat. No. B1211384
CAS RN: 4630-20-0
M. Wt: 181.23 g/mol
InChI Key: PHKYYUQQYARDIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-9H-carbazole derivatives involves several chemical routes, with one common method being the condensation reaction between carbazole amines and aromatic aldehydes. This process leads to the formation of various carbazole Schiff bases, which are then purified by crystallization from chloroform. These synthesized compounds exhibit significant photoluminescence (PL) due to stronger π-conjugation and efficient charge transfer, making them potential candidates for use in organic light emitting diodes (OLEDs) (Çiçek et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-Methyl-9H-carbazole derivatives, such as Methyl 9H-carbazole-9-acetate, shows that the carbazole ring system is almost planar, with minimal deviation. This planarity is crucial for the electronic properties of the compound, influencing its reactivity and photophysical behavior. Weak intermolecular hydrogen bonding is observed in the crystal structure, which can affect its solid-state properties (Yongjun He et al., 2009).

Chemical Reactions and Properties

3-Methyl-9H-carbazole derivatives undergo various chemical reactions, contributing to their wide range of applications. For instance, they react with ethyl acetoacetate to give ethyl 9H-carbazol-9-ylacetate, which can be further transformed into different compounds through reactions with hydrazine hydrate and sodium nitrite/HCl. These reactions demonstrate the compound's versatility in forming heterocyclic derivatives with potential antimicrobial activities (Salih et al., 2016).

Physical Properties Analysis

The physical properties of 3-Methyl-9H-carbazole and its derivatives, such as solubility, melting point, and glass transition temperature, are influenced by their molecular structure. For example, the introduction of substituents on the carbazole ring can modify these properties, enabling the tailoring of materials for specific applications. The novel π-conjugated polymer poly(3,9-carbazole) exhibits glass transition temperatures in the range of 35–157°C, demonstrating its potential as a material for advanced technologies (Grigalevicius et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Methyl-9H-carbazole derivatives, such as their reactivity towards different reagents, electron-donating and electron-accepting abilities, and photophysical behaviors, are central to their applications in fields like OLEDs and photovoltaics. Studies show that these compounds exhibit strong fluorescence when polymerized, which can be quenched by adding electron-deficient monomers, highlighting their potential in sensor and electronic applications (Cui et al., 2000).

Scientific Research Applications

Biodegradation and Biotransformation

3-Methyl-9H-carbazole has been a subject of study in biodegradation processes. Waldau et al. (2009) explored the bacterial biotransformation of 9-methyl-9H-carbazole, revealing the formation of various hydroxylated metabolites. This study indicates the potential of microbial systems in modifying 3-Methyl-9H-carbazole for environmental or industrial applications (Waldau et al., 2009).

Synthesis of Novel Derivatives

The synthesis of new derivatives from 9H-carbazole has been widely researched. Salih et al. (2016) demonstrated the creation of various heterocyclic derivatives using 9H-carbazole as a precursor, highlighting its versatility in chemical synthesis (Salih et al., 2016).

Optical and Electronic Applications

3-Methyl-9H-carbazole derivatives have shown promise in optical and electronic applications. Çiçek et al. (2018) synthesized novel carbazole Schiff bases with potential use in organic light emitting diodes due to their photoluminescence properties (Çiçek et al., 2018). Similarly, Qian et al. (2019) developed polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) for fluorescence detection applications (Qian et al., 2019).

Fluorescent Chemosensors

The development of fluorescent chemosensors using carbazole derivatives has gained attention. Cho et al. (2010) explored the tunable emission of polymer light-emitting diodes incorporating 9H-carbazole ligands, showcasing their potential in sensing and display technologies (Cho et al., 2010).

Genotoxicity and Epigenotoxicity Studies

Research has been conducted on the genotoxic and epigenotoxic effects of carbazole molecules. Luparello et al. (2021) studied carbazole-derived molecules' impact on breast cancer cells, indicating their potential as anticancer agents (Luparello et al., 2021).

Environmental and Pharmacological Relevance

Carbazole derivatives, including 3-Methyl-9H-carbazole, are significant in environmental and pharmacological contexts. Waldau et al. (2009) highlighted the production of hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria, relevant for environmental remediation (Waldau et al., 2009). Tsutsumi et al. (2016) reviewed the wide range of biological activities of carbazole-containing molecules, including their medicinal applications (Tsutsumi et al., 2016).

Drug Delivery and Sensing

Sun et al. (2021) demonstrated the use of a carbazolyl functionalized metal-organic framework for drug delivery and fluorescent sensing, signifying the multifunctional applications of 3-Methyl-9H-carbazole derivatives (Sun et al., 2021).

properties

IUPAC Name

3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYYUQQYARDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196805
Record name 3-Methylcarbazole
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-9H-carbazole

CAS RN

4630-20-0
Record name 3-Methylcarbazole
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Record name 3-Methylcarbazole
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Record name 4630-20-0
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Record name 3-Methylcarbazole
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Record name 3-methyl-9H-carbazole
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Record name 3-METHYLCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
AT Gunaseelan, A Thiruvalluvar, AE Martin… - … Section E: Structure …, 2007 - scripts.iucr.org
The carbazole unit of the title molecule, C14H11NO2, is planar. The hydroxy group at position 1, carbaldehyde group at position 2, and methyl group at position 3 (with the exception of …
Number of citations: 2 scripts.iucr.org
P Narayanan, K Sethusankar, V Saravanan… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C26H18Cl2N2O5S, the carbazole ring system is essentially planar with a maximum deviation of 0.0498 (16) Å for the N atom. The carbazole ring system is almost …
Number of citations: 3 scripts.iucr.org
P Narayanan, K Sethusankar, V Saravanan… - … Section E: Structure …, 2014 - scripts.iucr.org
… followed by column chromatographic purification (silica gel; hexane-ethyl acetate, 8:2) gave 9-(phenylsulfonyl)-2-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy-3-methyl -9H-carbazole (2.23 …
Number of citations: 1 scripts.iucr.org
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
… In 1992, Bhattacharyya et al. isolated glycozolicine (9) from the roots of Glycosmis pentaphylla [46] and its structure assigned as the isomeric 5-methoxy-3-methyl-9H-carbazole, but in …
Number of citations: 19 www.sciencedirect.com
HN Lv, R Wen, Y Zhou, KW Zeng, J Li… - Journal of Natural …, 2015 - ACS Publications
… Thus, the structure of murradine A (3) could be defined as 2-hydroxy-1-[(1-methoxy-9H-carbazol-3-yl)methyl]-3-methyl-9H-carbazole. This is the first report of C-1–C-3′-methyl-linked …
Number of citations: 31 pubs.acs.org
C Ito, N Okahana, TS WU, ML WANG, JS LAI… - Chemical and …, 1992 - jstage.jst.go.jp
Two new monomeric and one dimeric carbazole alkaloids were isolated from root bark of Murraya euchrestifolia HAYATA collected in Taiwan. Their structures were elucidated by …
Number of citations: 46 www.jstage.jst.go.jp
Q Yan, E Gin, M Wasinska-Kalwa… - The Journal of …, 2017 - ACS Publications
… we report the outcomes of such studies and by which means we have been able to realize syntheses of the parent carbazole (1) as well as the natural products 3-methyl-9H-carbazole (2…
Number of citations: 39 pubs.acs.org
NM Cuong, H Wilhelm, A Porzel, N Arnold… - Natural product …, 2008 - Taylor & Francis
… , 1-hydroxy-3-methyl-9H-carbazole (2), 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3) and 1-(2,3,4,6-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4) of …
Number of citations: 41 www.tandfonline.com
A Polley, K Varalaxmi, A Nandi… - Asian Journal of Organic …, 2021 - Wiley Online Library
… 2-(Benzyloxy)-6-methoxy-3-methyl-9H-carbazole (13 c): Compound 13 c was synthesized in the same way as compound 13 a was synthesized by taking Compound 11 c (2.5 g, 7.82 …
Number of citations: 5 onlinelibrary.wiley.com
T Kana, I Ryoji, S Ryo, S Takahiro, I Katsuhiko… - Heterocycles, 2012 - core.ac.uk
… Direct oxidation of a methyl group of 2,4,6-trimethylphenol and 3-methyl-9H-carbazole into … 3-Methyl-9H-carbazole (12) was subjected to the present DDQ oxidation to afford the …
Number of citations: 2 core.ac.uk

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